Cytoxal alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cytoxal alcohol is a chemical compound that belongs to the class of alcohols. It is also known as 2,2-dimethyl-3-hydroxypropyl alcohol or 2,2-dimethyl-1,3-propanediol. Cytoxal alcohol is a colorless and odorless liquid that is widely used in various scientific research applications. It is a versatile compound that has a wide range of uses in the field of biochemistry and molecular biology.

Aplicaciones Científicas De Investigación

1. Use in Cytofixatives

Cytoxal alcohol, specifically in the form of processed honey, has been studied for its efficacy as a cytofixative. A study compared the effectiveness of various concentrations of processed honey with traditional 95% ethanol in oral exfoliative cytology. The results showed that lower concentrations of honey could serve as an excellent alternative to ethanol as a cytofixative, offering an eco-friendly and cost-effective option (Sah, Janardhan, Srivastava, & Nigam, 2021).

2. Role in Solubilization of Hydrophobic Molecules

Alcohols, including cytoxal alcohol, are crucial in the solubilization of hydrophobic molecules via host-guest complexation. This process is essential in the preparation of inclusion complexes, particularly with beta cyclodextrin (βCD). The interaction between different linear aliphatic alcohols and βCD, analyzed through proton nuclear magnetic resonance spectroscopy and other techniques, demonstrates the role of alcohols in enhancing the stability of these complexes (Tanwar, Barbey, & Dupont, 2019).

3. Impact on Membrane Fluidity in Cyanobacteria

Cytoxal alcohol's effect on cyanobacterial cell physiology, particularly regarding membrane fluidity, has been a subject of study. Research on Synechocystis sp. PCC 6803 exposed to primary aliphatic alcohols, including cytoxal alcohol, found significant membrane fluidization effects. These findings have implications for cyanobacterial biotechnology, where alcohol-induced membrane fluidization leads to inactivation of fatty acid desaturases and subsequent cell death (Mironov, Shumskaya, Sidorov, Trofimova, & Los, 2018).

4. Cytological Changes in Oral Mucosa

The impact of alcohols, including cytoxal alcohol, on the oral mucosa has been studied through cytological analysis. A study examined the cytological changes in the oral mucosa after using mouthwashes containing alcohol. It concluded that there were no significant cytological alterations in patients using mouthwashes with alcohol, suggesting its safety for oral use (Bagan, Vera-Sempere, Marzal, Pellín-Carcelén, Martí-Bonmatí, & Bagan, 2012).

5. Transcriptomic Analysis under Alcohol Stress

The transcriptomic response of cyanobacteria to alcohol stress, including cytoxal alcohol, has been investigated. A study on Synechocystis sp. PCC 6803 analyzed the transcriptomic changes when exposed to hexan-1-ol, providing insights into the molecular mechanisms underlying the alcohol stress response in cyanobacteria (Mironov, Kupriyanova, Shumskaya, & Los, 2020).

Propiedades

Número CAS |

14504-75-7 |

|---|---|

Nombre del producto |

Cytoxal alcohol |

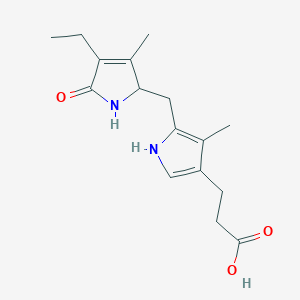

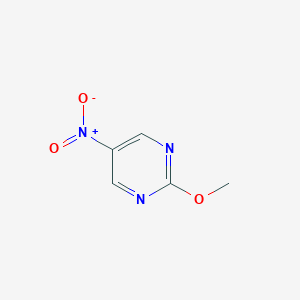

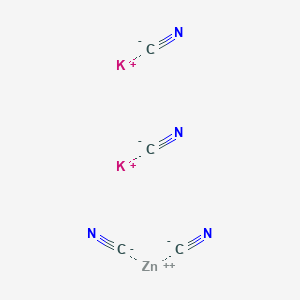

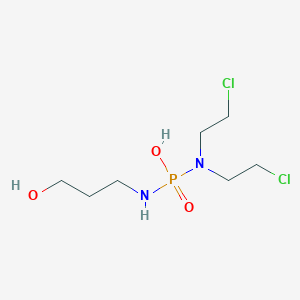

Fórmula molecular |

C7H17Cl2N2O3P |

Peso molecular |

279.1 g/mol |

Nombre IUPAC |

bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid |

InChI |

InChI=1S/C7H17Cl2N2O3P/c8-2-5-11(6-3-9)15(13,14)10-4-1-7-12/h12H,1-7H2,(H2,10,13,14) |

Clave InChI |

FYMCFKPEIMXMOB-UHFFFAOYSA-N |

SMILES |

C(CNP(=O)(N(CCCl)CCCl)O)CO |

SMILES canónico |

C(CNP(=O)(N(CCCl)CCCl)O)CO |

Otros números CAS |

14504-75-7 |

Descripción física |

Cytoxal alcohol is a colorless powder. (NTP, 1992) |

Solubilidad |

Soluble (NTP, 1992) |

Sinónimos |

CYTOXALALCOHOL |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.